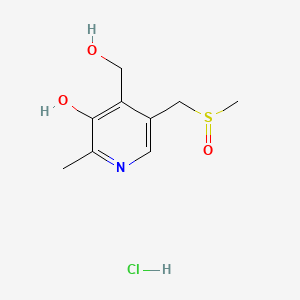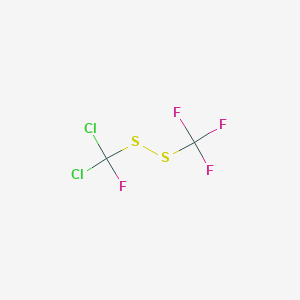
Dichlorofluoromethyl trifluoromethyl disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorofluoromethyl trifluoromethyl disulfide is a chemical compound with the molecular formula C2ClF5S2 It is known for its unique structure, which includes both dichlorofluoromethyl and trifluoromethyl groups bonded to a disulfide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichlorofluoromethyl trifluoromethyl disulfide typically involves the reaction of dichlorofluoromethyl and trifluoromethyl precursors under controlled conditions. One common method involves the use of a two-chamber reactor, where the dichlorofluoromethyl and trifluoromethyl groups are generated in situ and then combined to form the disulfide linkage . The reaction conditions often include the use of activators such as PPh3 and N-bromosuccinimide to facilitate the formation of the disulfide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compound. Safety measures are crucial due to the toxic and volatile nature of the intermediates involved in the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorofluoromethyl trifluoromethyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Applications De Recherche Scientifique
Dichlorofluoromethyl trifluoromethyl disulfide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of this compound and its derivatives in drug development, particularly for targeting specific enzymes and pathways.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and resistance to degradation
Mécanisme D'action
The mechanism of action of dichlorofluoromethyl trifluoromethyl disulfide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorodifluoromethyl trifluoromethyl disulfide: Similar in structure but with a chlorodifluoromethyl group instead of a dichlorofluoromethyl group.
Bis(trifluoromethyl) disulfide: Contains two trifluoromethyl groups bonded to a disulfide linkage.
Trifluoromethyl sulfoxide: A related compound where the disulfide linkage is replaced by a sulfoxide group.
Uniqueness
Dichlorofluoromethyl trifluoromethyl disulfide is unique due to the presence of both dichlorofluoromethyl and trifluoromethyl groups, which confer distinct chemical properties.
Propriétés
Numéro CAS |
20614-29-3 |
|---|---|
Formule moléculaire |
C2Cl2F4S2 |
Poids moléculaire |
235.1 g/mol |
Nom IUPAC |
[[dichloro(fluoro)methyl]disulfanyl]-trifluoromethane |
InChI |
InChI=1S/C2Cl2F4S2/c3-1(4,5)9-10-2(6,7)8 |
Clé InChI |
BKKRCSANKBJFNO-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)SSC(F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


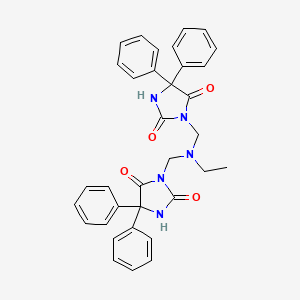
![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
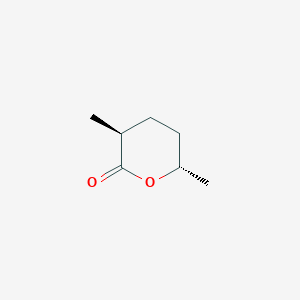
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
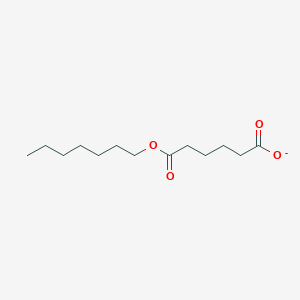
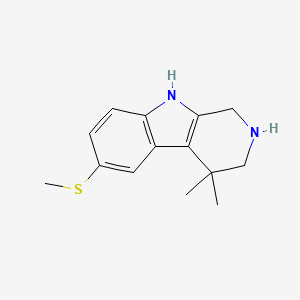
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)

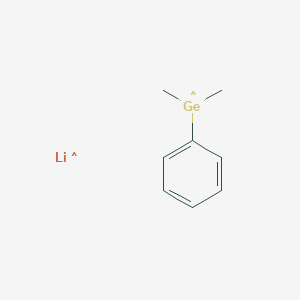



![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
